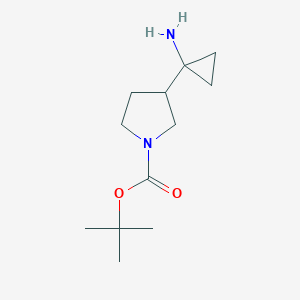

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine core substituted with a 1-aminocyclopropyl group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 1-position. The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate moiety during synthetic processes, while the 1-aminocyclopropyl substituent introduces steric constraints that may influence conformational preferences and binding interactions in biological systems .

Properties

Molecular Formula |

C12H22N2O2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-4-9(8-14)12(13)5-6-12/h9H,4-8,13H2,1-3H3 |

InChI Key |

BLXRERKTGCGAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Key Differences: Replaces the 1-aminocyclopropyl group with a fluoropyridinyl-pyrrolidine hybrid structure. Contains a hydroxymethyl group on the pyrrolidine ring and a fluorine atom on the pyridine moiety.

- The hydroxymethyl group introduces hydrogen-bonding capacity, which may improve aqueous solubility but reduce metabolic stability .

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Key Differences :

- Substitutes the Boc group with a benzyl-protected amine and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

- Impact :

- The TBS group enhances steric protection of the hydroxymethyl moiety, improving stability under acidic conditions but complicating deprotection steps .

- The benzyl group may confer aromatic interactions in target binding but increases molecular weight (~465 g/mol vs. ~268 g/mol for the target compound) .

Amino Cyclopropane Derivatives from Supplier Catalogs ()

tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

- Key Differences: Replaces the 1-aminocyclopropyl group with an amide-linked cyclopropylamino-methylbutanamido side chain.

- Impact :

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | Pyrrolidine | 1-aminocyclopropyl, Boc | ~268 | High rigidity, moderate solubility |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | Pyrrolidine-pyridine | Fluoropyridinyl, hydroxymethyl, Boc | ~465 | Enhanced lipophilicity, H-bond capacity |

| tert-Butyl 3-((S)-2-amino-N-cyclopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate | Pyrrolidine | Amide-linked cyclopropylamino-methylbutanamido, Boc | ~366 | Protease resistance, reduced basicity |

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound facilitates straightforward deprotection under mild acidic conditions, unlike TBS-protected analogs requiring fluoride-based deprotection .

- Biological Relevance: Cyclopropylamine-containing compounds exhibit unique pharmacokinetic profiles; for example, the 1-aminocyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to hydroxymethyl-substituted analogs .

Biological Activity

Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

- Molecular Formula : C11H18N2O2

- Molecular Weight : 210.27 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine derivatives with cyclopropanamine. The process can be optimized for yield and purity, often employing various protective group strategies during multi-step synthesis to facilitate further functionalization.

Pharmacological Significance

Research indicates that compounds similar to this compound exhibit significant pharmacological activities, particularly as potential inhibitors or modulators in various biological pathways.

-

Neuropharmacological Effects :

- Similar pyrrolidine derivatives have been investigated for their effects on neurotransmitter systems, particularly in relation to GABAergic and glutamatergic pathways, which are crucial for neurological function and disorders.

- Studies suggest that these compounds may act as antagonists or modulators of ionotropic receptors, potentially offering therapeutic benefits for conditions such as epilepsy and anxiety disorders .

- Antimicrobial Activity :

- Antioxidant Properties :

Study 1: Neuroactive Properties

A study published in European Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited significant binding affinity to NMDA receptors, suggesting potential applications in treating neurodegenerative diseases .

Study 2: Antimicrobial Efficacy

In a comparative analysis of several pyrrolidine-based compounds, researchers found that this compound demonstrated notable activity against Gram-positive bacteria, with mechanisms involving membrane disruption being proposed .

The biological activity of this compound is hypothesized to involve:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., NMDA) leading to modulation of synaptic transmission.

- Enzymatic Inhibition : Potential inhibition of enzymes involved in microbial metabolism or neurotransmitter degradation.

Q & A

Q. Advanced

- Spectroscopy :

- Chromatography :

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities from incomplete deprotection .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .

How do structural modifications (e.g., cyclopropyl vs. methyl substituents) influence reactivity?

Q. Advanced

- Cyclopropyl Group : Enhances steric hindrance, reducing nucleophilic attack rates compared to methyl groups. This affects reaction kinetics in cross-coupling steps .

- Aminomethyl vs. Cyclopropylamine : The 1-aminocyclopropyl group increases hydrogen-bonding potential, altering solubility and biological activity .

- Comparative Studies : Derivatives with phenyl or oxetane rings show lower thermal stability, highlighting the cyclopropyl group’s unique balance of rigidity and reactivity .

How can researchers resolve contradictions in reported reaction outcomes for similar compounds?

Q. Advanced

- Root Cause Analysis :

- Data Reconciliation :

- Kinetic Studies : Compare time-dependent yields under varying temperatures/pH to identify optimal windows .

- Computational Modeling : DFT calculations predict transition states, clarifying why certain routes favor byproducts .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Purification Bottlenecks : Column chromatography becomes impractical at scale; switch to fractional crystallization or continuous-flow systems .

- Thermal Degradation : The cyclopropyl group’s strain makes it prone to ring-opening at high temperatures (>100°C), requiring precise heating control .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DCM < 600 ppm) .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Q. Advanced

- Leaving Group Effects : The tert-butyl carbamate acts as a poor leaving group, necessitating strong acids (e.g., TFA) for deprotection .

- Steric Effects : The 3-(1-aminocyclopropyl) substituent directs electrophilic attacks to the pyrrolidine nitrogen due to steric shielding of adjacent positions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, improving substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.